molecular formula C18H34O B013418 11-Octadecenal CAS No. 56554-95-1

11-Octadecenal

Cat. No.: B013418
CAS No.: 56554-95-1
M. Wt: 266.5 g/mol
InChI Key: YSSVMXHKWSNHLH-UHFFFAOYSA-N
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Description

11-Octadecenal, also known as (Z)-11-Octadecenal, is an organic compound with the molecular formula C18H34O. It is a long-chain aldehyde that is commonly found in nature, particularly in the pheromone glands of certain insects. This compound plays a crucial role in chemical communication among insects, especially in mating behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions: 11-Octadecenal can be synthesized through various methods. One common synthetic route involves the reduction of 11-octadecenoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). Another method involves the oxidation of 11-octadecenol using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as the pheromone glands of insects. This method is preferred due to the high purity and yield of the compound. Additionally, biotechnological approaches using engineered yeast cells to produce this compound have been explored .

Chemical Reactions Analysis

Types of Reactions: 11-Octadecenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to 11-octadecenoic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: It can be reduced to 11-octadecenol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: It can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under mild conditions

Major Products:

    Oxidation: 11-Octadecenoic acid

    Reduction: 11-Octadecenol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

11-Octadecenal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Octadecenal involves its interaction with specific receptors in the olfactory system of insects. When released, it binds to olfactory receptors on the antennae of male insects, triggering a series of neural responses that lead to mating behaviors. The molecular targets include olfactory receptor neurons, and the pathways involved are primarily related to signal transduction in the nervous system .

Comparison with Similar Compounds

    (Z)-11-Hexadecenal: Another long-chain aldehyde with similar pheromone activity.

    (Z)-13-Octadecenal: A compound with a similar structure but differing in the position of the double bond.

Uniqueness: 11-Octadecenal is unique due to its specific role in the mating behavior of certain insect species. Its effectiveness as a pheromone makes it a valuable tool in pest control strategies, distinguishing it from other similar compounds .

Properties

CAS No.

56554-95-1

Molecular Formula

C18H34O

Molecular Weight

266.5 g/mol

IUPAC Name

octadec-11-enal

InChI

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-8,18H,2-6,9-17H2,1H3

InChI Key

YSSVMXHKWSNHLH-UHFFFAOYSA-N

SMILES

CCCCCCC=CCCCCCCCCCC=O

Isomeric SMILES

CCCCCC/C=C/CCCCCCCCCC=O

Canonical SMILES

CCCCCCC=CCCCCCCCCCC=O

Purity

96%

Synonyms

Z11-18:Ald; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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